3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c17-12-1-3-13(4-2-12)19-6-8-20(9-7-19)16(22)14-11-23-10-5-15(21)18-14/h1-4,14H,5-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADJRHYDHILBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate. This intermediate is then reacted with a thiazepanone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or ruthenium complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-allergic and anti-inflammatory activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Below is a comparative analysis:
Structural and Pharmacological Differences
Table 1: Comparative Analysis of Key Compounds
Key Findings
Core Heterocycle Impact: The thiazepan-5-one ring in the target compound introduces a larger, more rigid structure compared to the dithiol-3-one in derivatives. This rigidity may reduce metabolic degradation, enhancing plasma half-life .
Chlorophenyl Substitution :
- The 4-chlorophenyl group (para position) in the target compound contrasts with the 3-chlorophenyl (meta) in mCPP. Positional isomerism significantly affects receptor selectivity; mCPP is a well-documented 5-HT2C agonist, whereas 4-CPP exhibits weaker serotonergic activity .
Pharmacokinetic Considerations: The target compound’s higher molecular weight (339.83 g/mol vs. However, the thiazepanone ring’s lipophilicity could offset this .
Synthetic Accessibility: Derivatives in were synthesized via reactions of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine. Analogous methods could apply to the target compound, substituting dithiol-3-one precursors with thiazepanone intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
